Methyl acetimidate hydrochloride

Vue d'ensemble

Description

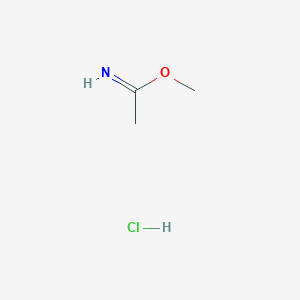

Methyl acetimidate hydrochloride is a chemical compound with the molecular formula C₃H₈ClNO and a molecular weight of 109.55 g/mol . It is commonly used as an intermediate in the synthesis of various chemical products, including insecticides and other organic compounds . The compound appears as white crystalline solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl acetimidate hydrochloride is typically synthesized by reacting acetonitrile with methanol in the presence of dry hydrogen chloride gas . The reaction is carried out at low temperatures, typically between -5°C to 10°C, to ensure the formation of the desired product . The reaction mixture is then allowed to react for an additional period at slightly higher temperatures to complete the formation of the salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves the following steps :

Reactants: Acetonitrile, methanol, and toluene are introduced into a reaction vessel.

Cooling: The mixture is cooled to a temperature range of -5°C to 10°C.

Hydrogen Chloride Addition: Dry hydrogen chloride gas is bubbled through the mixture, maintaining the temperature between -5°C to 0°C.

Reaction Completion: The reaction is allowed to proceed for an additional hour at 0°C, followed by a gradual increase in temperature to 20°C over 12 hours.

Crystallization: The resulting product is crystallized out of the solution and collected as this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl acetimidate hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Amidination Reactions: It reacts with amino groups to form amidine derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Reaction Conditions: These reactions are typically carried out under basic conditions to facilitate the formation of the desired products.

Major Products

Amidine Derivatives: Formed through amidination reactions with amino groups.

Substituted Products: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Biochemical Research Applications

Methyl acetimidate hydrochloride is primarily known for its role in biochemical research, particularly in the following areas:

- Protein Modification : MAH is widely used to chemically modify lysine residues in proteins. This modification enhances the solubility and stability of proteins, facilitating their crystallization for structural determination via X-ray diffraction. Such modifications are crucial in protein crystallography, where understanding protein structure is essential for drug design and development .

- Enzyme Inhibition Studies : MAH acts as an inhibitor of the enzyme responsible for N-methylation of phosphatidylethanolamine (PE), a phospholipid integral to cell membranes. By inhibiting this enzyme, researchers can study the biological roles of PE methylation in various cellular processes .

- Covalent Modification of Amino Acids : The reactivity of MAH allows it to modify amino acid residues, making it a useful tool for investigating enzyme mechanisms and protein interactions. This capability aids in elucidating biochemical pathways and understanding enzyme activity .

Case Studies in Biochemical Research

- Study on Hemoglobin Modifications : Research has demonstrated that MAH can crosslink hemoglobin, affecting its oxygen affinity and gelation properties. This study provides insights into the biochemical behavior of sickle cell anemia under specific treatments with MAH .

- Cytogenetic Evaluations : A study evaluated the cytogenetic effects of MAH on human lymphocytes, revealing its potential impacts on genetic stability when used as a lysine-specific crosslinking agent .

Pharmaceutical Applications

MAH's applications extend into the pharmaceutical industry, where it serves as a reagent in synthesizing various biologically active compounds:

- Drug Development : The compound is utilized in the synthesis of pharmaceuticals due to its ability to modify biological molecules. This characteristic is particularly advantageous in developing therapeutic agents that require specific structural modifications for enhanced efficacy .

- Medicinal Chemistry : In medicinal chemistry, MAH's unique properties facilitate the creation of novel compounds with potential therapeutic effects. Its role as a building block in organic synthesis makes it valuable for creating complex molecular structures .

Organic Synthesis

In organic chemistry, this compound is employed for its high reactivity:

Mécanisme D'action

Methyl acetimidate hydrochloride exerts its effects by inhibiting the N-methylation of phosphatidylethanolamine . This inhibition affects the activity of certain enzymes and proteins, including the stimulation of purified cardiac sarcolemmal vesicles Ca²⁺-pump activities . The compound interacts with specific molecular targets and pathways involved in these biological processes .

Comparaison Avec Des Composés Similaires

Methyl acetimidate hydrochloride can be compared with other similar compounds, such as:

Ethyl acetimidate hydrochloride: Similar in structure but with an ethyl group instead of a methyl group.

Methyl benzimidate hydrochloride: Contains a benzimidate group instead of an acetimidate group.

Ethyl benzimidate hydrochloride: Similar to methyl benzimidate hydrochloride but with an ethyl group.

Uniqueness

This compound is unique due to its specific inhibitory effects on N-methylation of phosphatidylethanolamine and its application in modifying lysine residues in proteins . This makes it particularly valuable in biochemical and medical research .

Activité Biologique

Methyl acetimidate hydrochloride (MAH), with the chemical formula C₃H₈ClNO and CAS number 14777-27-6, is a hydrochloride salt that has garnered attention for its unique biological activities, particularly in protein chemistry and enzymatic studies. This article delves into the compound's biological activity, synthesis methods, applications, and relevant research findings.

This compound is characterized by its high reactivity, which is attributed to its imidate functional group. It is primarily used in biochemical assays and protein modification. The compound can be synthesized through various methods, including the reaction of methylamine with acetimidate derivatives.

Synthesis Pathway:

- Starting Materials: Methylamine and acetimidate derivatives.

- Reaction Conditions: Typically conducted under controlled temperatures to optimize yield.

- Final Product: this compound as a colorless to pale yellow liquid.

Enzyme Inhibition

MAH acts as an inhibitor of the enzyme responsible for the N-methylation of phosphatidylethanolamine (PE), a crucial component of cell membranes. This inhibition allows researchers to explore the role of PE methylation in various biological processes, including signal transduction and membrane dynamics .

A notable study demonstrated that pretreatment with MAH could prevent methylation-induced inhibition of calcium-binding and calcium-ATPase activities in cardiac tissues, indicating its potential role in modulating cardiac function .

Protein Modification

MAH is extensively utilized in protein crystallography to modify lysine residues on proteins before crystallization. This modification enhances the solubility and stability of proteins, facilitating structural determination via X-ray diffraction. The ability to covalently modify amino acid residues makes MAH a valuable tool for investigating enzyme mechanisms and protein interactions.

Case Studies

- Cardiac Function Study : In a study examining the effects of MAH on cardiac tissues, it was found that MAH pretreatment inhibited the methylation-induced reduction in calcium-binding capacity, suggesting its potential therapeutic applications in cardiac dysfunction .

- Protein Crystallography : Research highlighted the successful use of MAH in modifying lysine residues on proteins, which significantly improved crystallization outcomes for structural analysis.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Methyl Acetimidate | C₃H₇NO | Parent compound; primarily used for synthesis |

| Ethyl Acetimidate | C₄H₉NO | Ethyl group instead of methyl; different reactivity |

| Acetamidine | C₂H₅N | Lacks ester functionality; simpler structure |

| Methylamine | CH₃NH₂ | A primary amine; less reactive than methyl acetimidate |

Applications

This compound finds applications across various fields:

- Biochemical Assays : As a reagent in enzyme kinetics studies.

- Pharmaceutical Research : In drug development processes to modify proteins.

- Structural Biology : Enhancing protein crystallization for X-ray studies.

Safety Considerations

While MAH exhibits beneficial biological activities, it should be handled with caution due to limited information on its safety profile. Potential hazards include irritation upon contact with skin or eyes . Proper safety protocols should be followed when working with this compound.

Propriétés

IUPAC Name |

methyl ethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c1-3(4)5-2;/h4H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYJXXISOUGFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884769 | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14777-27-6 | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14777-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl acetimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLACETIMIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05I74I2UQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Methyl Acetimidate Hydrochloride in biochemical research?

A1: this compound is frequently employed for the selective modification of protein amino groups. This modification, known as acetamidination, converts lysine residues to acetimidyl lysine residues. This process is particularly useful for:

- Stabilizing proteins: Acetamidination can enhance protein stability by reducing the susceptibility to proteolysis. []

- Investigating structure-activity relationships: By modifying specific amino acids, researchers can study their role in protein function and binding affinity. [, ]

- Facilitating semisynthesis: Acetamidination allows for the selective protection and deprotection of amino groups during peptide synthesis. []

Q2: How does this compound achieve selective modification of lysine residues?

A2: The reaction proceeds through a nucleophilic addition-elimination mechanism. The ε-amino group of lysine, being more nucleophilic than the α-amino group at physiological pH, preferentially attacks the electrophilic carbon of the imidate group in this compound. This leads to the formation of a stable acetimidyl derivative of the lysine residue. [, ]

Q3: Are there any studies demonstrating the impact of this compound on biological systems?

A3: Yes, research suggests that this compound-mediated methylation of phosphatidylethanolamine in heart sarcolemmal vesicles can inhibit Na+/Ca2+ exchange activity. [] This highlights the compound's potential to influence cellular processes by modifying membrane lipid composition. Additionally, studies have shown that phospholipid methylation induced by this compound can impact Ca2+ binding and Ca2+-ATPase activities in heart sarcolemma. []

Q4: What is known about the structural properties of this compound?

A4: Spectroscopic studies, specifically infrared spectroscopy, have confirmed the imidate structure (R·C·(:NH)·O·R′) of this compound. [] The protonation of the nitrogen atom in the hydrochloride salt form is also evident from its infrared spectrum. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.